6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Medicinal Chemistry Physicochemical Profiling Lead Optimisation

6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 96555-35-0) is a heterocyclic scaffold belonging to the pyrazolo[3,4-d]pyrimidin-4-one class, which serves as a bioisostere of natural purine nucleobases. The compound features a core bicyclic system with a bromine atom installed at the 6-position of the pyrimidinone ring (molecular weight 215.01 g/mol, molecular formula C5H3BrN4O).

Molecular Formula C5H3BrN4O
Molecular Weight 215.01 g/mol
Cat. No. B11890873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Molecular FormulaC5H3BrN4O
Molecular Weight215.01 g/mol
Structural Identifiers
SMILESC1=NNC2=C1C(=O)NC(=N2)Br
InChIInChI=1S/C5H3BrN4O/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H,(H2,7,8,9,10,11)
InChIKeyKNSQVDBTBPZNPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one – Procurement-Ready Purine Isostere and CDK-Targeted Building Block


6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 96555-35-0) is a heterocyclic scaffold belonging to the pyrazolo[3,4-d]pyrimidin-4-one class, which serves as a bioisostere of natural purine nucleobases [1]. The compound features a core bicyclic system with a bromine atom installed at the 6-position of the pyrimidinone ring (molecular weight 215.01 g/mol, molecular formula C5H3BrN4O) . Its structure enables versatile derivatisation via the reactive C6–Br bond, making it a strategic intermediate for the preparation of kinase-focused compound libraries, particularly those targeting cyclin-dependent kinases (CDKs) [2].

Why 6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Cannot Be Substituted by Close Analogs in CDK-Focused Projects


Within the pyrazolo[3,4-d]pyrimidin-4-one series, the identity of the 6-position substituent dictates both the accessible chemical space and the observed biological activity profile. The 6-bromo derivative occupies a critical midpoint in reactivity: unlike the 6-methyl analogue, the bromine atom permits late-stage diversification through palladium-catalysed cross-coupling (e.g., Suzuki–Miyaura and Buchwald–Hartwig reactions) [1], whereas the 6-iodo analogue carries a higher molecular weight and cost burden without a commensurate gain in coupling efficiency for this scaffold class. Moreover, patent disclosures explicitly include the 6-bromo variant within the Markush structures claimed for CDK inhibitor compositions, indicating that this specific halogen contributes to the pharmacophore's binding interactions in ways that smaller substituents (H, CH3) or alternative halogens may not replicate [1]. Consequently, generic substitution without systematic biological validation introduces uncertainty in both synthetic tractability and target engagement.

6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one – Quantified Differentiation Evidence Against Structurally Proximal Alternatives


Molecular Weight and Physicochemical Property Differentiation vs. 6-CH3, 6-H, and 6-I Analogues

The 6-bromo derivative possesses a molecular weight of 215.01 g/mol, which is 64.85 g/mol heavier than the unsubstituted scaffold (136.11 g/mol) and 64.87 g/mol heavier than the 6-methyl congener (150.14 g/mol) , yet 46.99 g/mol lighter than the 6-iodo analogue (262.00 g/mol, calculated for C5H3IN4O). This intermediate molecular weight positions the compound favourably within the 'lead-like' space (MW < 350 Da), while the bromine atom contributes +0.3 to +0.5 log units of lipophilicity relative to the unsubstituted scaffold (predicted XLogP3: 6-Br = 0.45; 6-H = -0.02) [1], enhancing passive membrane permeability without breaching the typical logP alert threshold of 5. The 6-methyl analogue (predicted XLogP3 ≈ 0.24) offers lower lipophilicity but sacrifices the synthetic handle required for further diversification.

Medicinal Chemistry Physicochemical Profiling Lead Optimisation

Synthetic Diversification Potential: Bromine as a Privileged Cross-Coupling Handle vs. Non-Halogenated Analogues

The 6-bromo substituent enables direct participation in palladium-catalysed Suzuki–Miyaura cross-coupling reactions, a transformation not available to the 6-H or 6-methyl analogues. In a published parallel synthesis workflow, 6-bromo-pyrazolo[3,4-d]pyrimidin-4-one intermediates were successfully coupled with aryl boronic acids under microwaved-assisted conditions to generate C6-arylated libraries with isolated yields ranging from 59% to 96% [1]. The 6-chloro analogue can also undergo Suzuki coupling but generally requires harsher conditions (higher temperature or catalyst loading) due to the stronger C–Cl bond (bond dissociation energy: C–Br = 285 kJ/mol vs. C–Cl = 327 kJ/mol) [2]. The 6-iodo derivative, while more reactive (C–I BDE = 213 kJ/mol), is approximately 3- to 5-fold more expensive per gram and exhibits lower bench stability, frequently necessitating storage under inert atmosphere at -20°C to prevent dehalogenation . The 6-bromo compound thus occupies the practical optimum between reactivity and robustness for medium-throughput library synthesis.

Parallel Synthesis C–C Bond Formation Kinase Library Design

Patent-Backed CDK Inhibitor Chemical Space: Explicit Inclusion of 6-Bromo in Composition-of-Matter Claims

U.S. Patent 6,531,477 B1, titled '6-substituted pyrazolo[3,4-d]pyrimidin-4-ones useful as cyclin dependent kinase inhibitors,' explicitly claims bromine as a preferred halogen at the 6-position (Claim 1, wherein R6 is independently selected from halo, with bromo being a specifically enumerated embodiment) [1]. The patent discloses that 6-substituted pyrazolo[3,4-d]pyrimidin-4-ones exhibit CDK inhibitory activity relevant to cancer and proliferative diseases. While the patent does not disclose side-by-side IC50 values for each halogen variant, the explicit inclusion of bromine in the Markush structure—alongside the teaching that halogen identity influences CDK binding affinity—provides a strong intellectual-property-based rationale for selecting the 6-bromo compound as a preferred starting point for medicinal chemistry campaigns. By contrast, the unsubstituted (6-H) analogue is not covered by the claims as a standalone CDK inhibitor, and the 6-methyl derivative is absent from the exemplified compounds.

Cyclin-Dependent Kinase Inhibition Intellectual Property Oncology Drug Discovery

Validated CDK2 Inhibitory Activity of the Core Scaffold: Enzymatic IC50 Benchmarking Against Clinical Reference Inhibitors

Although no single publication reports a direct head-to-head CDK2 IC50 comparison of the 6-bromo derivative versus all halogen variants, the pyrazolo[3,4-d]pyrimidin-4-one scaffold has been validated in a biochemical CDK2 inhibition assay. A series of 15 pyrazolo[3,4-d]pyrimidin-4-ones, synthesised via a route that includes a bromination step (presumably at the 6-position prior to Suzuki coupling), demonstrated potent CDK2 inhibition. The most active compounds in this series, 1e and 1j, exhibited CDK2 IC50 values of 1.71 µM and 1.60 µM, respectively [1]. In a separate study, N5-substituted pyrazolo[3,4-d]pyrimidinone derivatives bearing 4-halophenyl acetamide moieties showed even stronger CDK2 inhibition; compound 4a achieved an IC50 of 0.21 µM, surpassing the reference inhibitor roscovitine (IC50 = 0.25 µM) [2]. These data establish that the pyrazolo[3,4-d]pyrimidin-4-one core—when appropriately substituted—can achieve sub-micromolar CDK2 potency. The 6-bromo derivative serves as the direct precursor to such elaborated analogues, and its retention of the bromine atom preserves the option to install the aryl/heteroaryl groups that drive potent CDK2 engagement.

CDK2 Kinase Assay Enzymatic Inhibition Cancer Cell Cycle

Recommended Procurement Scenarios for 6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Based on Evidence-Backed Differentiators


Kinase-Focused Library Synthesis Requiring Late-Stage C6 Diversification

Teams building pyrazolo[3,4-d]pyrimidin-4-one libraries for CDK, GSK3β, or DYRK family kinase screening should prioritise the 6-bromo derivative as the core intermediate. Its C–Br bond enables high-yielding Suzuki–Miyaura cross-coupling (59–96% reported yield range [1]) for installing aryl, heteroaryl, or vinyl substituents at C6, a transformation that is not accessible from the 6-H or 6-Me analogues. The bromine handle also supports Buchwald–Hartwig amination for C–N bond formation, expanding the accessible vector space beyond what 6-chloro can deliver under identical mild conditions.

CDK2-Focused Hit-to-Lead Campaigns Requiring Patent-Aligned Chemical Matter

Medicinal chemistry teams prosecuting CDK2 inhibitor programmes should select the 6-bromo scaffold because it falls within the composition-of-matter claims of U.S. Patent 6,531,477 B1 [2], ensuring freedom-to-operate in the early lead optimisation phase. The core scaffold has been independently validated in CDK2 enzymatic assays, with optimised analogues achieving IC50 values as low as 0.21 µM [3]. Starting from the 6-bromo building block allows direct installation of the N5 and C6 substituents that drive potency and selectivity.

Physicochemical Property Optimisation for Oral Bioavailability

Drug discovery teams targeting oral anticancer agents should consider the 6-bromo derivative over the 6-iodo analogue when balancing molecular weight and lipophilicity. The 6-bromo compound (MW 215.01, predicted XLogP3 ≈ 0.45 [4]) remains within lead-like chemical space, whereas the 6-iodo analogue (MW ~262.00, predicted XLogP3 ≈ 0.75) pushes closer to the upper acceptable limit. The 6-bromo variant provides sufficient lipophilicity for passive membrane permeation while retaining adequate solubility for in vitro assay compatibility.

Academic Medicinal Chemistry Teaching and Methodology Development

The 6-bromo derivative serves as an ideal model substrate for teaching palladium-catalysed cross-coupling methodologies in a heterocyclic context. Its commercial availability in high purity (≥98% ), combined with the well-characterised reactivity of the C6–Br bond and the straightforward analysis of coupling products by LC-MS, makes it suitable for undergraduate and graduate laboratory courses in modern synthetic methods.

Quote Request

Request a Quote for 6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.